7-chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Description
7-Chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CBDT) is a novel heterocyclic compound with potential medicinal applications. It is a member of the benzothiazepine family and is composed of a seven-membered ring containing a chlorine atom, a three-chlorobenzyl group, and a 2,3-dihydro-1,5-benzothiazepin-4(5H)-one moiety. CBDT has been studied for its potential applications in the treatment of various diseases and conditions.
Scientific Research Applications
- Benzothiazepines, including this compound, have been studied for their antihypertensive effects. They interact with calcium channels, leading to vasodilation and reduced blood pressure. Researchers explore their potential as alternatives to traditional antihypertensive drugs .
Antihypertensive Activity
These applications highlight the versatility and potential of 7-chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in various scientific fields. Further research is needed to fully understand its mechanisms and unlock its therapeutic benefits . If you’d like more information on any specific area, feel free to ask!
properties
IUPAC Name |
7-chloro-5-[(3-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NOS/c17-12-3-1-2-11(8-12)10-19-14-9-13(18)4-5-15(14)21-7-6-16(19)20/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFXMFQBXYJNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(3-chlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
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